

A Comprehensive Technical Guide to Boc-D-Thr-OH for Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-D-Thr-OH*

Cat. No.: *B558442*

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This technical guide provides an in-depth overview of N- α -tert-Butoxycarbonyl-D-threonine (**Boc-D-Thr-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its physicochemical properties, detailed experimental protocols for its application, and potential challenges encountered during its use.

Core Physicochemical and Technical Data

Boc-D-Thr-OH is a derivative of the amino acid D-threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to the Boc/Bzl protection scheme in peptide synthesis, allowing for the stepwise assembly of peptide chains.

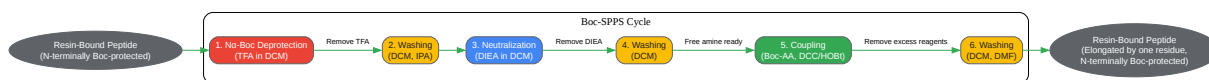
Property	Value	Reference
CAS Number	55674-67-4	[1]
Molecular Weight	219.23 g/mol	[1]
Molecular Formula	C ₉ H ₁₇ NO ₅	[1]
Appearance	White to slight yellow to beige powder	[1]
Melting Point	Approx. 80-82 °C (based on L-isomer)	
Optical Rotation	α 25/D (c=2 in Acetic Acid): +7.5 to +10.5 °	
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	
Primary Application	Boc Solid-Phase Peptide Synthesis (SPPS)	
Storage Temperature	2-30°C	

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-D-Thr-OH** is in Boc-SPPS, a cyclical process for synthesizing peptides from the C-terminus to the N-terminus on a solid resin support. The Boc group provides temporary protection for the Nα-amino group and is removed by a moderately strong acid, while side-chain protecting groups are typically benzyl-based and require a much stronger acid for removal.

General Workflow of a Boc-SPPS Cycle

The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling for each amino acid added to the peptide chain.



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Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Manual Boc-SPPS Protocol (0.1 mmol scale)

- Resin Swelling:
 - Place the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in a fritted reaction vessel.
 - Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes to swell the resin, then drain the solvent.
- N α -Boc Deprotection:
 - Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.
 - Agitate for 1-2 minutes and drain.
 - Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-25 minutes.
 - Drain the solution.
- Washing:
 - Wash the resin thoroughly to remove residual TFA and byproducts.
 - Perform the following washes by adding the solvent, agitating for 1 minute, and draining:
 - DCM (3 x 5 mL)

- Isopropanol (IPA) (2 x 5 mL)
- DCM (3 x 5 mL)
- Neutralization:
 - To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% diisopropylethylamine (DIEA) in DCM (~5 mL).
 - Agitate for 2 minutes and drain. Repeat this step once more.
 - Wash the resin with DCM (3 x 5 mL).
 - In situ neutralization protocols, where the base is added directly to the coupling mixture, can also be employed.
- Amino Acid Coupling (DCC/HOBt Activation):
 - In a separate vial, dissolve the **Boc-D-Thr-OH** (0.3 mmol, 3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).
 - Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.3 mmol, 3 equivalents) dissolved in DCM.
 - Allow the activation to proceed for 10-15 minutes at 0°C.
 - Filter the solution to remove the dicyclohexylurea (DCU) precipitate and add the filtered, pre-activated amino acid solution to the neutralized resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.
- Final Washing:
 - Drain the coupling solution.
 - Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

- "Low-High" HF Method:
 - Low HF Step: The peptide-resin is treated with a mixture of HF/DMS (1:3 v/v) in the presence of a scavenger like p-cresol. This step removes many side-chain protecting groups while leaving the peptide attached to the resin.
 - High HF Step: Following the low HF step, the resin is treated with neat anhydrous HF to cleave the peptide from the resin.

Potential Side Reactions and Considerations

While Boc-SPPS is a robust methodology, several side reactions can occur. When incorporating **Boc-D-Thr-OH**, researchers should be aware of the following:

- N → O Acyl Shift: Peptides containing serine or threonine can undergo an N-to-O acyl shift when treated with strong acids. This reaction is reversible upon treatment with a base.
- Aggregation: Hydrophobic sequences are prone to aggregation, which can lead to incomplete deprotection and coupling reactions. If aggregation occurs, switching to a different solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a higher temperature may be beneficial.
- Diketopiperazine Formation: This side reaction is most common at the dipeptide stage and can be suppressed by using in situ neutralization protocols.
- Aspartimide Formation: For sequences containing aspartic acid, aspartimide formation can be a significant issue, leading to a mixture of byproducts.

The choice of resin is also critical. While Merrifield resin is classic for Boc-SPPS, its linkage can be partially cleaved during the TFA deprotection steps, leading to peptide loss. PAM resins offer

greater stability to TFA, reducing these losses.

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References

- 1. Boc-D-Thr-OH Novabiochem 55674-67-4 [sigmaaldrich.com]
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